molecular formula C16H17Cl2N3OS B2843310 4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine CAS No. 339017-82-2

4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine

Cat. No.: B2843310
CAS No.: 339017-82-2
M. Wt: 370.29
InChI Key: AGCSFEMNYLPWSY-UHFFFAOYSA-N
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Description

4-(2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine (CAS RN: 339017-82-2) is a pyrimidine-morpholine hybrid compound with a molecular formula of C₁₆H₁₇Cl₂N₃OS and an average molecular weight of 370.292 g/mol . Its structure features:

  • A 6-methylpyrimidine core substituted at the 4-position with a morpholine ring.

This compound is classified as a chemical intermediate, with applications in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

4-[2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3OS/c1-11-8-15(21-4-6-22-7-5-21)20-16(19-11)23-10-12-2-3-13(17)9-14(12)18/h2-3,8-9H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCSFEMNYLPWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=C(C=C(C=C2)Cl)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 6-methyl-4-chloropyrimidine under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the chlorophenyl group.

    Substitution: The chlorophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Dechlorinated products.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural Trends :

  • Halogenation: The target compound’s dichlorophenyl group increases electronegativity and metabolic stability compared to mono-chlorinated (e.g., ) or non-halogenated analogs (e.g., ).
  • Substituent Position : The 6-methyl group in the target compound may reduce steric hindrance compared to bulkier substituents like methylsulfanylmethyl in .

Functional and Pharmacological Comparison

Physicochemical Properties

  • Solubility : The dichlorophenyl group in the target compound likely reduces aqueous solubility compared to analogs with polar pyridinyl (e.g., ) or morpholine-extended systems.
  • pKa : Analogs with pyridinyl groups (e.g., , pKa ~3.51) exhibit lower basicity than morpholine-containing compounds, influencing bioavailability .

Biological Activity

The compound 4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19Cl2N3S2C_{18}H_{19}Cl_2N_3S_2, with a molecular weight of approximately 427.8 g/mol. The structure features a morpholine ring linked to a pyrimidine moiety, which is further substituted with a dichlorophenyl group and a sulfanyl group. This unique arrangement contributes to its biological activity.

PropertyValue
Molecular FormulaC18H19Cl2N3S2
Molecular Weight427.8 g/mol
CAS Number339278-81-8
Melting PointNot specified

Antitumor Activity

Research indicates that pyrimidine derivatives, including those related to our compound, exhibit significant antitumor properties. A study highlighted the synthesis of various pyrimidine derivatives and their evaluation against cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The presence of the sulfanyl group may enhance this activity by disrupting microbial cell walls or interfering with metabolic pathways .

Anti-inflammatory Effects

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. Some studies report that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The selectivity towards COX-2 over COX-1 is particularly desirable for reducing side effects associated with non-selective NSAIDs .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following points summarize key findings:

  • Substitution Patterns : The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances the compound's lipophilicity and biological activity.
  • Morpholine Ring : This moiety may contribute to improved solubility and bioavailability, facilitating better interaction with biological targets.
  • Sulfanyl Group : Known for enhancing reactivity, this group may play a critical role in the compound's mechanism of action against pathogens or cancer cells.

Table 2: Summary of Biological Activities

Activity TypeFindings
AntitumorSignificant inhibition of cancer cell lines
AntimicrobialEffective against resistant bacterial strains
Anti-inflammatoryInhibition of COX enzymes

Case Study 1: Antitumor Evaluation

In one study, a series of pyrimidine derivatives were synthesized and tested against various cancer cell lines (e.g., MCF-7, HeLa). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong antitumor potential .

Case Study 2: Antimicrobial Screening

Another investigation focused on evaluating the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results showed that some derivatives had minimum inhibitory concentrations (MIC) below 10 µg/mL, indicating potent antimicrobial properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-yl)morpholine

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